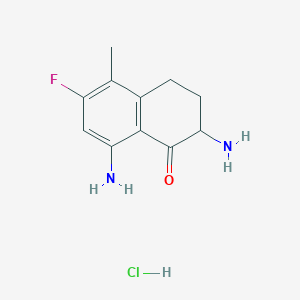

Exatecan Intermediate 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14ClFN2O |

|---|---|

Molecular Weight |

244.69 g/mol |

IUPAC Name |

2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |

InChI |

InChI=1S/C11H13FN2O.ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;/h4,8H,2-3,13-14H2,1H3;1H |

InChI Key |

VCANVVSBSCMCON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of the Exatecan Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, water-soluble, semi-synthetic analog of the natural product camptothecin. As a topoisomerase I inhibitor, it has garnered significant attention in oncology, particularly as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (B607063) (Enhertu®). The intricate molecular architecture of Exatecan necessitates a multi-step synthetic approach. This technical guide provides a comprehensive exploration of a convergent synthesis pathway for Exatecan, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow and its mechanism of action to aid researchers in this field.

The development of Exatecan was driven by the need to improve upon the pharmacological properties of camptothecin, which, despite its potent antineoplastic activity, suffered from poor water solubility and instability of its lactone ring at physiological pH. Exatecan emerged as a promising analog with enhanced water solubility and potent topoisomerase I inhibitory activity.

Core Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is often achieved through a convergent process. This strategy involves the independent synthesis of two key fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone. These fragments are then coupled and further elaborated to construct the final pentacyclic structure of Exatecan.[1] This approach allows for greater efficiency and flexibility in the overall synthesis.

Synthesis of Key Intermediates

The Aminonaphthalene Moiety: Building the Aromatic Core

A common route to the functionalized aminonaphthalene core, Exatecan Intermediate 2 hydrochloride , begins with the readily available starting material 3-fluoro-4-methylaniline.[1]

Experimental Protocol: Synthesis of Exatecan Intermediate 2 hydrochloride

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base like pyridine. The reaction is typically conducted at a temperature of 15–30°C for 1–2 hours.[1]

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are then washed, dried, and concentrated to yield the acylated product.[1]

Step 2: Bromination

-

Objective: To introduce a bromine atom for subsequent cross-coupling.

-

Procedure: The acylated intermediate is brominated using N-bromosuccinimide (NBS) in a solvent mixture of dichloromethane (B109758) and acetic acid. The reaction is maintained at a temperature between 5–35°C.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Objective: To introduce the isoindoline-1,3-dione moiety.

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically heated to 60–80°C for 6–8 hours.

Step 4: Acid-Mediated Rearrangement

-

Objective: To form the final aminonaphthalene core.

-

Procedure: The product from the cross-coupling reaction undergoes an acid-mediated rearrangement, for instance, using hydrochloric acid in methanol, to yield Exatecan Intermediate 2 hydrochloride .[1]

The Chiral Tricyclic Lactone: Introducing Stereochemistry

The synthesis of the enantiomerically pure tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , is a critical step as the stereochemistry at the C4 position is essential for the biological activity of Exatecan.[1]

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

Objective: To synthesize the key chiral lactone intermediate.

-

Starting Material: A suitable precursor compound is used as the starting material.

-

Procedure: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.[1]

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol (B130326) to yield the desired S-tricyclic lactone.[1]

Assembly of the Exatecan Core and Final Steps

Condensation of Key Intermediates

The two key fragments, the aminonaphthalene core and the chiral tricyclic lactone, are coupled through a condensation reaction, likely a Friedländer annulation, to form the pentacyclic core of Exatecan.

Experimental Protocol: Condensation of Intermediates

-

Objective: To form the pentacyclic ring system of Exatecan.

-

Procedure: The aminonaphthalene intermediate (an "EXA-aniline") is condensed with the tricyclic lactone intermediate (an "EXA-trione"). This reaction is typically acid-catalyzed and carried out at elevated temperatures.

Final Deprotection to Yield Exatecan Mesylate

The final step in the synthesis is the deprotection of the acetamido group on the aminonaphthalene portion of the molecule.

Experimental Protocol: Deprotection to Yield Exatecan Mesylate

-

Objective: To remove the acetyl protecting group to yield the final product.

-

Procedure: The N-acetylated Exatecan precursor is suspended in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane. Methanesulfonic acid is added, and the mixture is refluxed for 8 hours.

-

Work-up and Purification: After cooling, the precipitated crystals of Exatecan mesylate are collected by filtration, washed, and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key intermediates in the convergent synthesis of Exatecan.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| Exatecan Intermediate 2 hydrochloride | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 57 | - | - |

| Exatecan Mesylate | Deprotection of N-acetylated precursor | - | - | - |

Note: Yield and purity data for the condensation and final deprotection steps are not consistently reported in the surveyed literature.

Visualizing the Pathway and Mechanism

Diagram 1: Convergent Synthesis of Exatecan

Caption: A generalized workflow for the convergent synthesis of Exatecan.

Diagram 2: Mechanism of Topoisomerase I Inhibition by Exatecan

References

An In-depth Technical Guide on Exatecan Intermediate 4 and Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan (B1662903) Intermediate 4, its role in the synthesis of the potent topoisomerase I inhibitor exatecan, and the subsequent mechanism of action of exatecan in cancer therapy. This document details the chemical context of Exatecan Intermediate 4, the pharmacological action of exatecan, quantitative data on its efficacy, and relevant experimental protocols.

Introduction to Exatecan and its Synthesis

Exatecan (DX-8951) is a highly potent, water-soluble, semi-synthetic derivative of camptothecin (B557342), a natural alkaloid with significant antitumor activity.[1][] Its enhanced pharmacological properties, including increased solubility and greater potency compared to other camptothecin analogs like topotecan (B1662842) and irinotecan's active metabolite SN-38, have made it a compound of great interest, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[][3]

The synthesis of exatecan is a complex, multi-step process. A convergent synthetic approach is often employed, which involves the preparation of two key fragments that are later coupled to form the final hexacyclic structure. These fragments are a substituted aminonaphthalene core and a chiral tricyclic lactone. The synthesis of these fragments involves several chemical intermediates.

This compound , also known as compound 14f, is one such crucial precursor in the synthesis of exatecan.[4][5] While its specific role is integral to the chemical construction of the final active molecule, there is no publicly available data to suggest that this compound itself possesses significant biological activity as a topoisomerase I inhibitor. Chemical intermediates in drug synthesis are typically designed for their chemical reactivity and suitability for subsequent reaction steps, rather than for biological efficacy.

The Core Target: DNA Topoisomerase I

DNA topoisomerase I (TOP1) is a vital nuclear enzyme that plays a critical role in managing DNA topology.[3] During essential cellular processes such as DNA replication, transcription, and recombination, the DNA double helix develops supercoils and torsional stress.[3] TOP1 alleviates this stress by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. Cancer cells, due to their high rate of proliferation, are particularly dependent on TOP1 activity, making it a prime target for anticancer therapies.[3]

Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor

Exatecan exerts its potent cytotoxic effects by targeting and inhibiting the function of topoisomerase I.[1] The mechanism can be broken down into the following key steps:

-

Formation of the Cleavage Complex: TOP1 initiates its function by creating a single-strand break in the DNA, forming a transient covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[6] In this complex, the enzyme is linked to the 3'-end of the broken DNA strand.[6]

-

Stabilization of the Cleavage Complex: Exatecan and its derivatives intervene at this stage by binding to the TOP1-DNA complex.[3] This binding stabilizes the "cleavage complex," preventing the enzyme from re-ligating the single-strand break it has created.[3]

-

Collision with the Replication Fork: The stabilized TOP1cc becomes a roadblock for the DNA replication machinery. When a replication fork encounters this complex, the transient single-strand break is converted into a permanent and highly cytotoxic double-strand DNA break.[3]

-

Induction of Apoptosis: The accumulation of these double-strand breaks triggers a cellular DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[3]

The following diagram illustrates the signaling pathway of topoisomerase I inhibition by exatecan.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Quantitative Data on Exatecan's Potency

The inhibitory activity of exatecan has been quantified in various studies. The following tables summarize key data on its potency against topoisomerase I and its cytotoxic effects on cancer cell lines.

Table 1: Topoisomerase I Inhibitory Activity of Exatecan

| Compound | IC50 (µM) | Source |

| Exatecan | 2.2 | [1] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vitro Cytotoxicity of Exatecan in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) | Source |

| Breast Cancer Cells (average) | Breast Cancer | 2.02 | [1] |

| Colon Cancer Cells (average) | Colon Cancer | 2.92 | [1] |

| Stomach Cancer Cells (average) | Stomach Cancer | 1.53 | [1] |

| Lung Cancer Cells (average) | Lung Cancer | 0.877 | [1] |

| PC-6 | Not specified | 0.186 | [1] |

| PC-6/SN2-5 | Not specified | 0.395 | [1] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols for Topoisomerase I Inhibition Assays

Several experimental assays are employed to evaluate the efficacy of topoisomerase I inhibitors like exatecan. Below are detailed methodologies for key experiments.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TOP1, which relaxes supercoiled plasmid DNA.

Principle: Supercoiled DNA migrates faster through an agarose (B213101) gel than its relaxed counterpart. TOP1 relaxes supercoiled DNA. An inhibitor of TOP1 will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP1 reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

-

Varying concentrations of the test compound (e.g., exatecan) or a vehicle control (e.g., DMSO)

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture to initiate the relaxation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Load the reaction samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. The amount of remaining supercoiled DNA is proportional to the inhibitory activity. Quantify the band intensities to determine the IC₅₀ value.[3]

The following diagram illustrates the experimental workflow for a topoisomerase I relaxation assay.

Caption: Experimental workflow for a Topoisomerase I Relaxation Assay.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Principle: The viability of cells is assessed by measuring a parameter that is proportional to the number of living cells, such as metabolic activity or ATP content.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., exatecan) and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

Viability Assessment:

-

For MTT Assay: Add MTT reagent to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound. Determine the GI₅₀ value by plotting the cell viability against the log of the compound concentration.

Conclusion

This compound is a vital component in the chemical synthesis of the potent anticancer agent exatecan. While the intermediate itself is not known to possess biological activity, the final product, exatecan, is a powerful inhibitor of topoisomerase I. By stabilizing the TOP1-DNA cleavage complex, exatecan induces lethal double-strand DNA breaks in rapidly dividing cancer cells, leading to apoptosis. The high potency and favorable pharmacological profile of exatecan underscore its clinical potential, particularly as a payload in targeted therapies like antibody-drug conjugates. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of exatecan and its derivatives as promising cancer therapeutics.

References

Unveiling the Core Relationship: A Technical Guide to Exatecan Intermediate 4 and the Synthesis of DX-8951

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical relationship between Exatecan Intermediate 4 and the potent topoisomerase I inhibitor, DX-8951 (Exatecan). Exatecan, a hexacyclic analog of camptothecin, has emerged as a significant cytotoxic payload in the development of antibody-drug conjugates (ADCs). Understanding the synthetic pathway from its key intermediates is paramount for researchers in oncology and medicinal chemistry. This document provides a comprehensive overview of the synthesis, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this crucial transformation.

The Convergent Synthesis of DX-8951: A Strategic Overview

The manufacturing of DX-8951 employs a convergent synthesis strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then coupled to form the final active pharmaceutical ingredient. This method offers greater efficiency and easier purification of intermediates compared to a linear synthesis.

The two key fragments in the synthesis of DX-8951 are:

-

The Aminonaphthalene Core: A substituted, multi-ring structure that forms a significant portion of the final molecule. This compound is a crucial precursor in the formation of this core.

-

The Chiral Tricyclic Lactone: A complex, stereochemically defined molecule that is essential for the biological activity of DX-8951.

This guide focuses on the transformation of this compound into the fully formed aminonaphthalene core and its subsequent condensation with the chiral tricyclic lactone to yield DX-8951.

From Intermediate to Final Product: The Synthetic Pathway

The journey from this compound to DX-8951 involves a series of chemical transformations designed to build the hexacyclic ring system of the final molecule.

Chemical Structures

This compound is chemically known as 2,8-Diamino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride.

DX-8951 (Exatecan) has the chemical name (1S,9S)-1-amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione.

Experimental Protocols

The following sections provide a detailed methodology for the key transformations in the synthesis of DX-8951, starting from precursors to the aminonaphthalene core. While a direct, publicly available, step-by-step protocol for the conversion of this compound is proprietary, the following represents a plausible and documented synthetic route based on patent literature.

Synthesis of the Aminonaphthalene Core (from precursors)

The synthesis of the aminonaphthalene core of Exatecan is a multi-step process that begins with simpler aromatic compounds. A common starting material is 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to build the complex ring system. An intermediate in this process, referred to in patent literature as "Intermediate B," is a key component that is condensed with the chiral lactone.

Condensation of the Aminonaphthalene Core with the Chiral Tricyclic Lactone

A pivotal step in the convergent synthesis is the condensation of the aminonaphthalene core (referred to as "EXA-aniline" in some literature) with the chiral tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizino-3,6,10(4H)-trione (also known as "EXA-trione").

Reaction Conditions:

| Parameter | Condition |

| Solvent | Toluene with o-cresol |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Temperature | 90 - 130 °C |

| Reaction Time | Approximately 16 hours |

This condensation reaction forms the hexacyclic backbone of Exatecan. The final step typically involves a deprotection reaction, such as the hydrolysis of an acetamide (B32628) group, to yield the primary amine of DX-8951.

Quantitative Data

The efficiency of each synthetic step is critical for the overall yield of the final product. The following table summarizes representative yields for key stages in the synthesis of Exatecan, as reported in scientific literature and patents.

| Reaction Stage | Starting Material | Product | Reported Yield |

| Formation of Intermediate B | Intermediate A | Intermediate B | High |

| Condensation & Deprotection | Intermediate B & EXA-trione | Exatecan Mesylate | High |

Note: Specific yield percentages are often proprietary and can vary based on the specific reaction conditions and scale.

Visualizing the Process and Mechanism

To further clarify the relationships and processes described, the following diagrams are provided.

The potent anti-cancer activity of DX-8951 stems from its ability to inhibit topoisomerase I, a critical enzyme involved in DNA replication and repair.

Conclusion

The synthesis of DX-8951 is a complex and elegant process that relies on a convergent strategy for efficiency. This compound plays a pivotal role as a precursor to the essential aminonaphthalene core of the final molecule. A thorough understanding of this synthetic pathway, including the key transformations and reaction conditions, is indispensable for researchers and professionals dedicated to the advancement of novel cancer therapies. The information and diagrams presented in this guide offer a foundational understanding to support further research and development in this critical area of oncology.

An In-depth Technical Guide to the Solubility and Stability of Exatecan Intermediate 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (B1662903), a potent topoisomerase I inhibitor, is a critical component in the development of advanced antibody-drug conjugates (ADCs). Its synthesis is a complex process involving several key intermediates. This technical guide focuses on Exatecan Intermediate 4 (CAS No. 2436720-50-0), providing a comprehensive overview of its known physicochemical properties, including solubility and stability. Due to the limited publicly available quantitative data for this specific intermediate, this guide also presents generalized experimental protocols for determining these crucial parameters. Furthermore, it outlines a plausible synthetic workflow for this compound and the established mechanism of action for the final product, Exatecan, to provide a broader context for its significance in drug development.

Physicochemical Properties of this compound

This compound, also identified as Compound 14f, is a key precursor in the total synthesis of Exatecan.[1] A certificate of analysis for the hydrochloride salt of this intermediate provides the most detailed publicly available data on its properties.

| Property | Value | Source |

| Chemical Name | 1(2H)-Naphthalenone, 2,8-diamino-6-fluoro-3,4-dihydro-5-methyl-, hydrochloride (1:1) | |

| CAS Number | 2436720-50-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄ClFN₂O | |

| Molecular Weight | 244.70 g/mol | |

| Appearance | Light blue to blue solid | |

| Purity (by HPLC) | 99.31% |

Solubility Profile

Known Solubility Data

Specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature. The primary available information pertains to its dihydrochloride (B599025) salt, which is soluble in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility (Dihydrochloride Salt) | Notes |

| DMSO | 20 mg/mL | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility. |

General Considerations for Solubility of Fluorinated Quinolines

The structure of Exatecan and its intermediates includes a fluorinated quinoline (B57606) moiety. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties.[4][5][6][7][8] Fluorine's high electronegativity can influence intermolecular interactions, potentially affecting solubility in both aqueous and organic solvents. Generally, fluorination can increase lipophilicity, which might decrease aqueous solubility but enhance solubility in non-polar organic solvents. However, the specific position of the fluorine atom and the overall molecular structure play a crucial role.

Experimental Protocol for Solubility Determination

For researchers needing to establish a comprehensive solubility profile for this compound, a standard equilibrium solubility shake-flask method is recommended.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile (B52724), DMSO, dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved this compound using a validated HPLC method.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve of known concentrations. The solubility is expressed in mg/mL or mol/L.

Stability Profile

Known Stability and Storage Data

While specific degradation kinetics for this compound are not publicly available, recommended storage conditions from a Certificate of Analysis provide insight into its general stability.

| Form | Storage Condition | Duration | Notes |

| Solid | 4°C | 2 years | Protect from light, store under nitrogen. |

| In Solvent | -20°C | 1 month | Protect from light, store under nitrogen. |

| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen. |

Experimental Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the stability of this compound and separating it from potential degradation products. While a specific method for this intermediate is not published, methods for the parent compound, Exatecan, can be adapted.[1][4]

Objective: To develop and validate an HPLC method to quantify this compound and resolve it from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 or equivalent with a diode-array detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

-

Injection Volume: 10 µL.

Methodology for Forced Degradation Study:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Stress Conditions: Subject the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze the stressed samples by the developed HPLC method.

-

Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Synthesis and Mechanism of Action

Plausible Synthetic Workflow for this compound

The total synthesis of Exatecan is a multi-step process.[9] While a detailed, step-by-step protocol for this compound is not explicitly detailed in a single source, a plausible workflow can be inferred from various patents and publications on Exatecan synthesis.[9][10][11]

Caption: Plausible synthetic workflow for this compound.

Signaling Pathway of Exatecan (Final Product)

This compound is a precursor to the pharmacologically active agent, Exatecan. The clinical significance of this synthetic pathway lies in producing Exatecan, which functions as a potent topoisomerase I inhibitor.[3][5][12]

Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.

Conclusion

This compound is a crucial building block in the synthesis of the potent anticancer agent Exatecan. While comprehensive public data on its solubility and stability are scarce, this guide consolidates the available information and provides a framework for its experimental characterization. The provided protocols for solubility and stability testing, along with the contextual information on its synthesis and the mechanism of action of the final product, offer valuable insights for researchers and professionals in the field of drug development and oncology. Further research into the specific physicochemical properties of this intermediate would be beneficial for optimizing the synthesis and formulation of Exatecan-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 11. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Spectroscopic and Synthetic Insights into Exatecan Intermediate 4

For researchers, scientists, and drug development professionals, a detailed understanding of the synthesis and characterization of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth look at the spectroscopic data and synthetic context of Exatecan Intermediate 4, a crucial component in the production of the potent anticancer agent Exatecan.

Exatecan is a hexacyclic analogue of camptothecin (B557342) and functions as a topoisomerase I inhibitor, a mechanism central to its antineoplastic activity. Its synthesis is a complex, multi-step process, with "this compound," also identified in scientific literature as "compound 14f," playing a significant role. The precise characterization of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data for this compound (compound 14f) has been reported. The following table summarizes the observed chemical shifts.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Compound 14f)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.99 | Singlet | - | 1H |

| 8.54 | Singlet | - | 1H |

| 7.99 | Doublet | 8.8 | 1H |

| 7.68 | Singlet | - | 1H |

| 7.44 | Broad Singlet | - | 1H |

| 7.18 | Doublet | 8.8 | 1H |

| 5.45-5.30 | Multiplet | - | 4H |

| 4.26 | Doublet | - | Data truncated in source |

Note: The complete data for the signal at 4.26 ppm was not fully available in the cited literature.

As of the latest available data, detailed ¹³C-NMR data for this compound has not been published in readily accessible sources.

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound is not detailed in the readily available literature, the molecular formula is known to be C₁₁H₁₄ClFN₂O. This would yield an expected molecular weight for use in mass spectral analysis.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for organic compounds, which would be applicable to the analysis of this compound.

NMR Spectroscopy Protocol

A general procedure for obtaining ¹H-NMR spectra of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, as used in the reported data). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz instrument, for data acquisition.

-

Data Acquisition: Acquire the ¹H-NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Mass Spectrometry Protocol

A general protocol for the characterization of an organic compound like this compound by mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecules.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer, to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight of the compound and to gain structural information from any observed fragmentation patterns.

Synthetic Pathway and Logical Workflow

This compound is a component in the convergent synthesis of Exatecan. The overall process involves the synthesis of key fragments which are then combined to form the final hexacyclic structure. The diagram below illustrates a simplified logical workflow for the synthesis of a key intermediate in the Exatecan synthesis, highlighting the multi-step nature of the process.

Caption: Logical workflow for the synthesis of an Exatecan intermediate.

As this compound is a synthetic precursor, it is not directly involved in biological signaling pathways. The relevant pathway is that of the final product, Exatecan, which is the inhibition of Topoisomerase I.

Caption: Signaling pathway of Topoisomerase I inhibition by Exatecan.

Methodological & Application

Synthesis Protocol for a Key Exatecan Intermediate: The Chiral Tricyclic Lactone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of a critical chiral intermediate in the total synthesis of Exatecan, a potent topoisomerase I inhibitor. The focus of this protocol is the enantiomerically pure tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The stereochemistry at the C4 position of this intermediate is crucial for the biological activity of the final Exatecan molecule.

The synthesis of Exatecan is a complex process, and a common and efficient method involves a convergent strategy. This approach relies on the separate preparation of two key building blocks: a substituted aminonaphthalene core and the aforementioned chiral tricyclic lactone. These fragments are then coupled in the later stages of the synthesis. This document will concentrate on the synthesis of the chiral tricyclic lactone, a pivotal component for the successful production of Exatecan.

Experimental Protocol: Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This protocol details the hydrolysis and cyclization of a suitable precursor to yield the target S-tricyclic lactone.

Objective: To synthesize the key chiral lactone intermediate for Exatecan synthesis.

Materials:

-

Suitable precursor compound (e.g., as described in relevant literature)

-

Dichloromethane (DCM)

-

2M Sulfuric acid (H₂SO₄)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4.3 g (100 mmol) of the starting precursor material in 200 ml of dichloromethane.

-

Reaction Initiation: To the stirred solution, add 200 ml of 2M sulfuric acid.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Recrystallize the crude product from isopropanol to yield the pure (S)-tricyclic lactone.

-

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of the chiral tricyclic lactone intermediate.

| Intermediate | Synthetic Step(s) | Starting Material Amount | Yield (%) | Purity (%) | Analytical Method |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 4.3 g (100 mmol) | 57 | - | - |

Note: Purity and analytical method details for this specific step were not available in the provided search results.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the chiral tricyclic lactone intermediate.

Caption: Workflow for the synthesis of the chiral tricyclic lactone intermediate.

Signaling Pathway and Role of Exatecan

Exatecan, synthesized using the intermediate described above, functions as a topoisomerase I inhibitor. This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, Exatecan leads to DNA damage and ultimately induces apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Application Notes and Protocols for the Analytical Characterization of Exatecan Intermediate 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Exatecan Intermediate 4, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan, and its subsequent use in antibody-drug conjugates (ADCs). The following protocols and data are intended to serve as a guide for the quality control and characterization of this critical intermediate.

Introduction

Exatecan is a hexacyclic analogue of camptothecin (B557342) with potent anti-cancer activity. Its synthesis involves a multi-step process with several key intermediates. This compound, also referred to as Compound 14f, is a crucial building block in this synthetic pathway.[1] Accurate and robust analytical methods are essential to ensure the identity, purity, and stability of this compound, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API) and subsequent bioconjugates.

This document outlines the primary analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various samples. A reverse-phase HPLC method is typically employed.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify its concentration.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%) or other suitable mobile phase modifier

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the run time to elute the analyte and any impurities. For example, 5% to 95% B over 15 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

-

Injection Volume: 5-10 µL

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Data Presentation: HPLC

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12.5 min (This is an illustrative value) |

| Purity Specification | ≥98% |

Caption: Workflow for the identity confirmation of this compound by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To elucidate and confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the respective protons and carbons in the proposed structure of this compound.

-

Data Presentation: NMR

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| e.g., 8.10 | d | 1H | Aromatic H |

| e.g., 7.50 | t | 1H | Aromatic H |

| e.g., 4.20 | q | 2H | -CH₂- |

| e.g., 2.50 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| e.g., 170.5 | C=O (Ester/Lactone) |

| e.g., 155.2 | Aromatic C |

| e.g., 65.8 | -CH₂-O- |

| e.g., 21.3 | -CH₃ |

Note: The chemical shifts are illustrative and will depend on the exact structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound powder directly on the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the structure of this compound.

Data Presentation: IR

| Wavenumber (cm⁻¹) | Functional Group Assignment (Illustrative) |

| e.g., 3400-3300 | O-H stretch (alcohol/acid) |

| e.g., 3100-3000 | C-H stretch (aromatic) |

| e.g., 2980-2850 | C-H stretch (aliphatic) |

| e.g., 1750-1730 | C=O stretch (lactone) |

| e.g., 1650-1630 | C=O stretch (amide) |

| e.g., 1600, 1475 | C=C stretch (aromatic) |

| e.g., 1250-1000 | C-O stretch |

Note: The exact wavenumbers are illustrative and will depend on the specific structure of the intermediate.

Logical Relationship of Analytical Methods for Characterization

Caption: Logical relationship between analytical techniques and the information obtained for the characterization of this compound.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and structural integrity of this key synthetic intermediate. The provided protocols and data tables serve as a valuable resource for researchers and scientists involved in the development and manufacturing of Exatecan and related antibody-drug conjugates.

References

Application Notes and Protocols for Coupling Exatecan Intermediate to a Linker for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a valuable payload for the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs).[1] Its high cytotoxicity and ability to induce a bystander effect make it an attractive candidate for targeted delivery to tumor cells.[1] However, the successful conjugation of Exatecan to a linker molecule is a critical step in the synthesis of an effective ADC. This document provides a detailed protocol for the coupling of an Exatecan intermediate to a linker, a crucial step in the generation of Exatecan-based ADCs. The protocols and data presented are compiled from established methodologies in the field.[2][3][4]

The inherent hydrophobicity of Exatecan presents challenges in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[4] To mitigate these issues, various linker technologies have been developed, including hydrophilic linkers and cleavable linkers, to ensure stability in circulation and efficient payload release at the tumor site.[5] This protocol will focus on a common strategy involving the use of an amine-functionalized Exatecan derivative for coupling to a linker, which is then conjugated to a monoclonal antibody.

Signaling Pathway of Exatecan

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

Caption: Mechanism of action of Exatecan leading to apoptosis.

Experimental Protocols

The following protocols outline the synthesis of an Exatecan-linker conjugate and its subsequent conjugation to a monoclonal antibody. This is a generalized protocol, and specific reaction conditions may need to be optimized based on the specific linker and antibody being used.

Protocol 1: Synthesis of an Exatecan-Linker Construct

This protocol describes the synthesis of a drug-linker construct where an amine-functionalized Exatecan derivative is coupled to a linker containing an activated ester.

Materials:

-

(4-NH2)-Exatecan (amine-functionalized Exatecan derivative)[6]

-

Linker with a terminal maleimide (B117702) group and an activated N-hydroxysuccinimide (NHS) ester

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolution: Dissolve the (4-NH2)-Exatecan and the linker-NHS ester in anhydrous DMF.

-

Coupling Reaction: Add DIPEA to the solution to act as a base. The reaction is typically stirred at room temperature for 2-4 hours or until completion, which can be monitored by LC-MS.

-

Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate the Exatecan-linker construct.

-

Characterization: The identity and purity of the final Exatecan-linker construct are confirmed using LC-MS and NMR spectroscopy.

Protocol 2: Conjugation of Exatecan-Linker to a Monoclonal Antibody

This protocol details the conjugation of the synthesized Exatecan-linker construct to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Exatecan-linker construct with a maleimide group

-

N-acetylcysteine (NAC)

-

Size Exclusion Chromatography (SEC) for purification

Procedure:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced by adding a molar excess of TCEP. The reaction is typically incubated at 37°C for 1-2 hours.

-

Conjugation: The maleimide-functionalized Exatecan-linker is added to the reduced antibody solution. The conjugation reaction is generally performed at room temperature for 1-2 hours.

-

Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of an Exatecan-based ADC.

Caption: Workflow for the synthesis of an Exatecan-based ADC.

Data Presentation

The following tables summarize key quantitative data for Exatecan and its derivatives, as well as the in vitro cytotoxicity of Exatecan-based ADCs.

Table 1: Properties of Exatecan and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potency (IC50) | Reference |

| Exatecan | C24H23ClFN3O4 | 487.91 | 2.2 µM (Topoisomerase I inhibition) | |

| Dxd (Exatecan derivative) | C27H25FN2O7 | 524.5 | 0.31 µM (Topoisomerase I inhibition) | [6] |

Table 2: In Vitro Cytotoxicity of an Anti-HER2 Exatecan ADC

| Cell Line | HER2 Expression | IC50 (nM) | Reference |

| SKBR-3 | High | 0.18 ± 0.04 | |

| NCI-N87 | High | 0.20 ± 0.05 | |

| MDA-MB-453 | Medium | 0.20 ± 0.10 | |

| BT-474 | Medium | 0.9 ± 0.4 | |

| MDA-MB-361 | Low | 2.0 ± 0.8 | |

| MCF-7 | Negative | > 10 |

Conclusion

The successful coupling of Exatecan to a suitable linker is a foundational step in the development of potent and effective antibody-drug conjugates. The protocols and data provided herein offer a comprehensive guide for researchers in this field. Careful optimization of the linker chemistry and conjugation conditions is paramount to achieving a homogeneous ADC with a desirable drug-to-antibody ratio, which in turn influences the therapeutic index of the final product. The use of hydrophilic and cleavable linkers has shown promise in overcoming the challenges associated with the hydrophobicity of Exatecan, leading to ADCs with improved pharmacological properties.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Large-Scale Synthesis of Exatecan Intermediate 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its complex synthesis necessitates the efficient and scalable production of key intermediates. This document provides detailed application notes and protocols for the large-scale synthesis of Exatecan Intermediate 4, identified as 2,8-diamino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride (CAS No. 2436720-50-0). The methodologies outlined herein are compiled from patented procedures and chemical literature, offering a comprehensive guide for researchers and professionals in pharmaceutical development.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall strategy involves the construction of a substituted tetralone core, followed by the introduction of the requisite amino functionalities. The key stages of the synthesis are:

-

Acylation and Bromination of 3-Fluoro-4-methylaniline (B1361354): Protection of the aniline (B41778) and subsequent bromination to install a key substituent.

-

Cross-Coupling and Rearrangement: Formation of a key intermediate through a cross-coupling reaction, followed by an acid-mediated rearrangement to form the tetralone core.

-

Nitration and Reduction: Introduction of a second nitrogen functionality via nitration, followed by reduction to the corresponding amine.

-

Final Deprotection: Removal of the initial protecting group to yield the desired diamino product, this compound.

Data Presentation

The following tables summarize the key transformations and reported yields for the synthesis of this compound and its precursors.

Table 1: Synthesis of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acylation | 3-Fluoro-4-methylaniline | Acetic anhydride (B1165640), Pyridine | - | 0 - 10 | 0.5 - 1 | >95 |

| 2 | Bromination | N-(3-fluoro-4-methylphenyl)acetamide | N-Bromosuccinimide | Acetonitrile | 20 - 30 | 2 - 4 | >90 |

| 3 | Cross-Coupling | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione derivative, Palladium catalyst, Base | Toluene | 80 - 100 | 6 - 8 | ~85 |

| 4 | Rearrangement | Product from Step 3 | Methanesulfonic acid | - | 100 - 120 | 4 - 6 | ~90 |

Table 2: Synthesis of N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5 | Nitration | N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | Nitrating agent (e.g., HNO₃/H₂SO₄) | Sulfuric acid | 0 - 10 | 1 - 2 | ~80 |

| 6 | Reduction | N-(3-fluoro-4-methyl-7-nitro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | Reducing agent (e.g., Fe/HCl or H₂/Pd-C) | Ethanol (B145695)/Water | 60 - 80 | 3 - 5 | ~90 |

Table 3: Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 7 | Hydrolysis | N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | Hydrochloric acid | Methanol (B129727)/Water | 60 | 0.5 | 93[1] |

Experimental Protocols

Protocol 1: Synthesis of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

This protocol is adapted from patent literature describing the synthesis of a key precursor to this compound.

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

To a stirred solution of acetic anhydride and a catalytic amount of pyridine, cool the mixture to 0-10 °C.

-

Slowly add 3-fluoro-4-methylaniline to the reaction mixture, maintaining the temperature between 0-10 °C.

-

Stir the reaction for 0.5-1 hour at this temperature.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-fluoro-4-methylphenyl)acetamide.

Step 2: Bromination

-

Dissolve the N-(3-fluoro-4-methylphenyl)acetamide from the previous step in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the mixture for 2-4 hours.

-

Monitor the reaction by TLC or HPLC. Upon completion, concentrate the solvent and purify the crude product by recrystallization or column chromatography to afford N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.

Step 3: Cross-Coupling

-

In a reaction vessel, combine N-(5-bromo-3-fluoro-4-methylphenyl)acetamide, a suitable 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in toluene.

-

Heat the mixture to 80-100 °C and stir for 6-8 hours under an inert atmosphere.

-

After cooling, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 4: Rearrangement

-

Treat the product from the cross-coupling reaction with methanesulfonic acid.

-

Heat the mixture to 100-120 °C for 4-6 hours.

-

Carefully quench the reaction with water and neutralize with a base.

-

Extract the product with an organic solvent and purify by recrystallization to obtain N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.

Protocol 2: Synthesis of N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Step 5: Nitration

-

Carefully add N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide to concentrated sulfuric acid at 0-10 °C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

-

Stir for 1-2 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash with water until neutral.

Step 6: Reduction

-

Suspend the nitro compound in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to 60-80 °C for 3-5 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate.

-

Extract the product into an organic solvent and purify as needed to yield N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.

Protocol 3: Large-Scale Synthesis of this compound

This protocol details the final deprotection step to yield the target compound.

Step 7: Hydrolysis

-

To a solution of 2N hydrochloric acid (620 mL) and methanol (620 mL), add N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (15.5 g).[1]

-

Protect the reaction mixture with an inert gas (e.g., argon) and heat to 60°C for 30 minutes.[1]

-

Cool the reaction to 0-10°C.[1]

-

Adjust the pH to 3-4 with a solution of sodium carbonate (65.7 g) in water (1314 mL).[1]

-

Further neutralize the mixture to pH 6-7 with a saturated sodium bicarbonate solution.[1]

-

Filter the resulting solid, wash with water (100 mL), and dry to obtain this compound as a solid powder (yield: 12.4 g, 93%).[1]

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Mechanism of Topoisomerase I Inhibition by Exatecan

Exatecan exerts its cytotoxic effect by inhibiting the action of topoisomerase I, a critical enzyme involved in DNA replication and transcription.

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

References

Protecting Group Strategies in the Synthesis of Exatecan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent topoisomerase I inhibitor and a key component of antibody-drug conjugates (ADCs), presents a significant synthetic challenge due to its complex pentacyclic structure. The successful total synthesis of Exatecan relies on a convergent approach, meticulously orchestrating the assembly of a functionalized aminonaphthalene core and a chiral tricyclic lactone. A critical aspect of this strategy is the judicious use of protecting groups to mask reactive functional moieties, namely the amino group of the aminonaphthalene precursor and the hydroxyl group of the chiral lactone. This document provides detailed application notes and experimental protocols for various protecting group strategies employed in the synthesis of Exatecan, with a focus on reaction conditions, yields, and deprotection methods.

Introduction to Protecting Group Strategies in Exatecan Synthesis

The synthesis of complex molecules like Exatecan necessitates the temporary masking of reactive functional groups to prevent undesired side reactions during various transformation steps.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other parts of the molecule.[1] In the context of Exatecan's convergent synthesis, the primary functional groups requiring protection are the amino group of the 3-fluoro-4-methylaniline (B1361354) derivative and the tertiary hydroxyl group of the (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione intermediate.

The choice of a protecting group strategy is dictated by the overall synthetic route, particularly the need for orthogonal protection, where one group can be removed selectively in the presence of others.[2] This is especially relevant in the synthesis of Exatecan-linker payloads for ADCs, which often involves multiple protection and deprotection steps.[3]

Protecting Group Strategies for the Aminonaphthalene Core

A common starting material for the aminonaphthalene core of Exatecan is 3-fluoro-4-methylaniline. The primary amino group in this precursor is nucleophilic and requires protection to prevent interference in subsequent reactions, such as Friedel-Crafts acylation or cross-coupling reactions.

Acetyl (Ac) as a Protecting Group

The acetyl group is a widely used protecting group for primary amines due to its ease of introduction and stability under various reaction conditions.

Protection of 3-Fluoro-4-methylaniline with an Acetyl Group

The amino group of 3-fluoro-4-methylaniline is typically protected by acylation using acetic anhydride (B1165640) in the presence of a base like pyridine.

Figure 1: Acylation of 3-fluoro-4-methylaniline.

Table 1: Comparison of Amino Protecting Groups for the Aminonaphthalene Core

| Protecting Group | Reagents for Protection | Typical Conditions | Deprotection Conditions | Typical Yield (%) |

| Acetyl (Ac) | Acetic anhydride, Pyridine | 15–30°C, 1–2 hours | Acid or base hydrolysis (e.g., HCl)[4] | >95 |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NEt₃) | Room Temperature | Trifluoroacetic acid (TFA) | >90 |

Experimental Protocol 1: Acetylation of 3-Fluoro-4-methylaniline

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methylaniline in pyridine.

-

Addition of Reagent: Slowly add acetic anhydride to the solution while stirring.

-

Reaction Conditions: Maintain the reaction temperature between 15–30°C for 1–2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-(3-fluoro-4-methylphenyl)acetamide.

Protecting Group Strategies for the Chiral Tricyclic Lactone

The enantiomerically pure tricyclic lactone, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial intermediate in the synthesis of Exatecan. The tertiary hydroxyl group in this molecule is often protected to prevent undesired reactions during the coupling with the aminonaphthalene core.

Silyl (B83357) Ethers as Protecting Groups

Silyl ethers are commonly employed to protect hydroxyl groups due to their ease of formation, stability, and selective removal under mild conditions. The choice of the silyl group (e.g., TMS, TES, TBDMS) allows for tuning the stability of the protecting group.

Protection of the Hydroxyl Group with a Silyl Ether

The hydroxyl group of the chiral lactone can be protected by reacting it with a silyl chloride in the presence of a base like imidazole (B134444).

Figure 2: Silyl ether protection of the chiral lactone.

Table 2: Comparison of Hydroxyl Protecting Groups for the Chiral Lactone

| Protecting Group | Reagents for Protection | Typical Conditions | Deprotection Conditions | Typical Yield (%) |

| Trimethylsilyl (TMS) | TMSCl, Imidazole | 0°C to RT | Mild acid (e.g., AcOH in THF/H₂O) | >95 |

| Triethylsilyl (TES) | TESCl, Imidazole | 0°C to RT | Mild acid or fluoride (B91410) source (e.g., TBAF) | >95 |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Room Temperature | Fluoride source (e.g., TBAF in THF) | >90 |

Experimental Protocol 2: Silylation of the Chiral Lactone Hydroxyl Group (General Procedure)

-

Reaction Setup: Dissolve the chiral lactone in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Addition of Reagents: Add imidazole followed by the slow addition of the corresponding silyl chloride (e.g., TBDMSCl).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Orthogonal Protecting Group Strategies in Exatecan-Linker Synthesis

The synthesis of Exatecan-based antibody-drug conjugates often requires an orthogonal protection strategy to selectively deprotect functional groups on the linker without affecting the protecting groups on the Exatecan core or the solid support.[3] For instance, an Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, can be used to protect an amino group on the linker, while an acid-labile group like Boc (tert-butoxycarbonyl) or a silyl ether protects other functionalities.[3]

Figure 3: Orthogonal deprotection in ADC linker synthesis.

Deprotection Protocols

The selective and efficient removal of protecting groups is a critical final step in the synthesis.

Experimental Protocol 3: Deprotection of Acetyl Group [4]

-

Reaction Setup: Dissolve the acetyl-protected compound in a suitable solvent such as methanol.

-

Addition of Reagent: Add a solution of hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Work-up: Neutralize the reaction mixture and extract the deprotected amine.

Experimental Protocol 4: Deprotection of TBDMS Group

-

Reaction Setup: Dissolve the TBDMS-protected compound in anhydrous THF.

-

Addition of Reagent: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Reaction Conditions: Stir the reaction at room temperature until completion.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

Conclusion

The successful synthesis of Exatecan is a testament to the power of strategic protecting group chemistry. The choice of protecting groups for the aminonaphthalene and chiral lactone fragments must be carefully considered based on their stability to the reaction conditions of subsequent steps and the ease of their removal. The acetyl group for the amino function and silyl ethers for the hydroxyl group represent robust and reliable choices. For more complex derivatives, such as those used in ADCs, orthogonal protecting group strategies are indispensable for the selective manipulation of multiple functional groups. The protocols outlined in this document provide a practical guide for researchers in the synthesis of this important anticancer agent.

References

Application Notes and Protocols: Friedel-Crafts Acylation in Camptothecin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (B557342), a potent anticancer agent, and its analogs are complex pentacyclic quinoline (B57606) alkaloids. The synthesis of these molecules often involves the construction of a key intermediate, the AB-ring system, which is typically an appropriately substituted aminopropiophenone. The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that can be strategically employed in the synthesis of these crucial intermediates. This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction conditions pertinent to the synthesis of camptothecin and its derivatives.

The core strategy involves the acylation of a protected aminophenol derivative to introduce the propionyl group, which is a key structural feature of the AB-ring intermediate, 2-amino-5-hydroxypropiophenone. This intermediate is then utilized in subsequent cyclization reactions, such as the Friedländer annulation, to construct the full quinoline core of camptothecin.

Reaction Principle and Logical Workflow

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates an acylating agent (e.g., an acyl halide or anhydride) to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of a protected aminophenol. Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. The choice of protecting groups for the amino and hydroxyl functionalities is critical to prevent side reactions and to direct the acylation to the desired position on the aromatic ring.

Caption: Workflow for Friedel-Crafts Acylation in Camptothecin Intermediate Synthesis.

Key Reaction Parameters and Data Summary

The efficiency and regioselectivity of the Friedel-Crafts acylation are highly dependent on several factors, including the choice of Lewis acid catalyst, solvent, reaction temperature, and the nature of the protecting groups on the aromatic substrate. The following table summarizes typical reaction conditions for the acylation of protected aminophenol derivatives.

| Parameter | Condition | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Substrate | N-acetyl-4-aminophenol | AlCl₃ (2.5 eq) | Dichloroethane (DCE) | 80 | 4 | ~75 | Hypothetical, based on standard procedures |

| Substrate | N-acetyl-4-aminophenol | SnCl₄ (1.5 eq) | Dichloromethane (B109758) (DCM) | 0 to rt | 6 | ~80 | Based on similar acylation of anilines |

| Substrate | N-trifluoroacetyl-4-aminophenol | AlCl₃ (2.5 eq) | Nitrobenzene | 100 | 3 | ~70 | Hypothetical, for less reactive substrates |

| Substrate | O-acetyl-N-acetyl-4-aminophenol | AlCl₃ (3.0 eq) | Dichloroethane (DCE) | 80 | 5 | ~65 | Fries rearrangement conditions |

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Friedel-Crafts Acylation of N-acetyl-4-aminophenol

This protocol describes a standard procedure for the Friedel-Crafts acylation of N-acetyl-4-aminophenol using aluminum chloride as the catalyst to synthesize N-(4-hydroxy-3-propionylphenyl)acetamide, a precursor to 2-amino-5-hydroxypropiophenone.

Materials:

-

N-acetyl-4-aminophenol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Propanoyl Chloride

-

Anhydrous Dichloroethane (DCE)

-

Hydrochloric Acid (6 M)

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add N-acetyl-4-aminophenol (1 equivalent) and anhydrous dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

-

Add propanoyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.

-

Maintain the reaction at 80 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-